molecular formula C7H9NOS B3251168 2-Methoxy-3-(methylthio)pyridine CAS No. 207732-29-4

2-Methoxy-3-(methylthio)pyridine

Cat. No. B3251168
CAS RN: 207732-29-4
M. Wt: 155.22 g/mol
InChI Key: JBQJTCPENUHFQG-UHFFFAOYSA-N
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Description

“2-Methoxy-3-(methylthio)pyridine” is a chemical compound with the CAS Number: 207732-29-4 . It has a molecular weight of 155.22 and its IUPAC name is 2-methoxy-3-(methylthio)pyridine .


Synthesis Analysis

While specific synthesis methods for “2-Methoxy-3-(methylthio)pyridine” were not found, it’s known that 2-methylpyridines can be produced using a simplified bench-top continuous flow setup . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .


Molecular Structure Analysis

The InChI code for “2-Methoxy-3-(methylthio)pyridine” is 1S/C7H9NOS/c1-9-7-6 (10-2)4-3-5-8-7/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-Methoxy-3-(methylthio)pyridine” is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Safety and Hazards

“2-Methoxy-3-(methylthio)pyridine” is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H315, H319, and H335 . These statements indicate that the compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound interacts with a metal catalyst, typically palladium .

Mode of Action

In the context of SM cross-coupling reactions, 2-Methoxy-3-(methylthio)pyridine would participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound would be involved in the formation of carbon-carbon bonds . This process is crucial in organic synthesis, allowing for the creation of complex molecules from simpler precursors .

Pharmacokinetics

The compound’s molecular weight (15522 g/mol) and solid physical form could potentially influence its bioavailability.

Result of Action

In the context of sm cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds . This could potentially lead to the synthesis of complex organic molecules.

Action Environment

The action of 2-Methoxy-3-(methylthio)pyridine can be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which the compound might participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The stability of the compound, which is generally environmentally benign, also plays a crucial role .

properties

IUPAC Name

2-methoxy-3-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-9-7-6(10-2)4-3-5-8-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQJTCPENUHFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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